![molecular formula C12H25O2PS2 B14490612 O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate CAS No. 63811-78-9](/img/structure/B14490612.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate typically involves the reaction of cyclohexylphosphonothioic dichloride with ethanol and 2-(ethylsulfanyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate then reacts with 2-(ethylsulfanyl)ethanol to yield this compound.
Cyclohexylphosphonothioic dichloride: reacts with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonothioates with lower oxidation states.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phosphonothioates.
Substitution: Formation of substituted phosphonothioates with different alkyl or aryl groups.
Scientific Research Applications
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of pesticides and other agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and conditions.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with ethyl or propyl groups, the cyclohexyl group may provide enhanced stability and specificity in its interactions with molecular targets.
Properties
CAS No. |
63811-78-9 |
|---|---|
Molecular Formula |
C12H25O2PS2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[ethoxy(2-ethylsulfanylethylsulfanyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C12H25O2PS2/c1-3-14-15(13,17-11-10-16-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
VYCWOJYGCLAMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCCC1)SCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


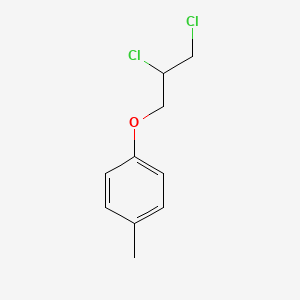
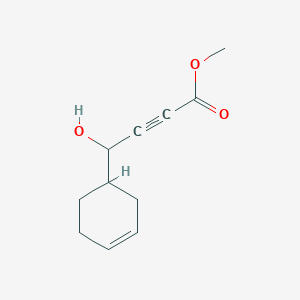
methanone](/img/structure/B14490544.png)
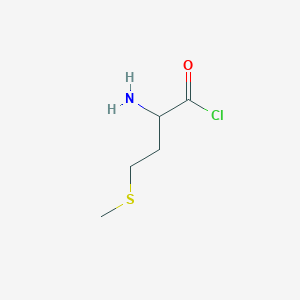

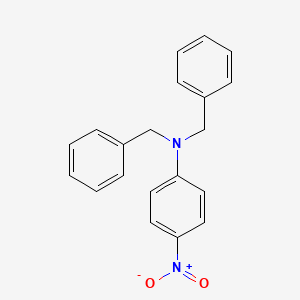
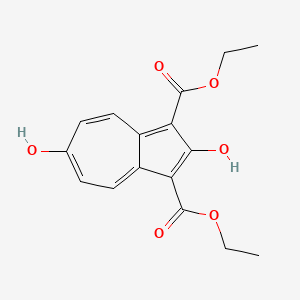
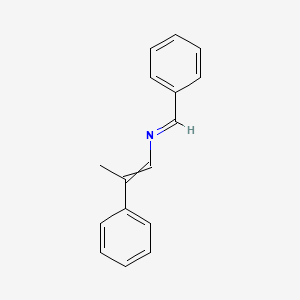


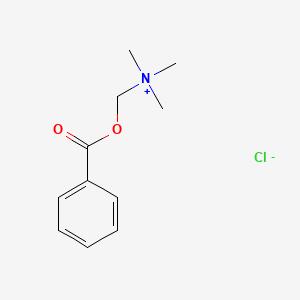
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

